N-[2-(4-methoxyphenyl)ethyl]-2-methylpyrazolo[1,5-a]quinazolin-5-amine
Description
Chemical Structure: The compound features a pyrazolo[1,5-a]quinazoline core with a 2-methyl substituent and a N-linked 4-methoxyphenethyl group (Figure 1). Molecular Formula: C${20}$H${20}$N$_{4}$O. Molecular Weight: 332.4 g/mol . CAS Number: 874009-94-6 .
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-2-methylpyrazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O/c1-14-13-19-22-20(17-5-3-4-6-18(17)24(19)23-14)21-12-11-15-7-9-16(25-2)10-8-15/h3-10,13H,11-12H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOBVVIAEKVBMQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=CC=CC=C3C(=NC2=C1)NCCC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxyphenyl)ethyl]-2-methylpyrazolo[1,5-a]quinazolin-5-amine typically involves multi-step organic reactions. One common synthetic route includes:
-
Formation of the Pyrazoloquinazoline Core
Starting Materials: 2-aminobenzonitrile and ethyl acetoacetate.
Reaction: Cyclization reaction under acidic or basic conditions to form the pyrazoloquinazoline core.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Conditions: Typically carried out under controlled temperature and pH conditions.
Products: Oxidized derivatives of the compound, potentially altering the methoxy or ethyl groups.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Conducted under inert atmosphere to prevent unwanted side reactions.
Products: Reduced forms of the compound, possibly affecting the quinazoline ring or the methoxy group.
-
Substitution
Reagents: Halogenating agents or nucleophiles.
Conditions: Varies depending on the type of substitution (e.g., nucleophilic or electrophilic).
Products: Substituted derivatives, which can modify the electronic properties of the compound.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Halogenating Agents: Chlorine, bromine.
Nucleophiles: Amines, alcohols.
Scientific Research Applications
N-[2-(4-methoxyphenyl)ethyl]-2-methylpyrazolo[1,5-a]quinazolin-5-amine has been explored for various applications in scientific research:
-
Chemistry
Catalysis: Used as a ligand in catalytic reactions due to its unique electronic properties.
Material Science: Investigated for its potential in creating novel materials with specific electronic or optical properties.
-
Biology
Enzyme Inhibition: Studied as a potential inhibitor for certain enzymes, which could have implications in drug development.
Molecular Probes: Used in the design of molecular probes for imaging and diagnostic purposes.
-
Medicine
Drug Development: Explored for its potential therapeutic effects, particularly in targeting specific biological pathways.
Pharmacology: Studied for its interactions with various biological targets, contributing to the understanding of its pharmacokinetics and pharmacodynamics.
-
Industry
Chemical Manufacturing: Utilized in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)ethyl]-2-methylpyrazolo[1,5-a]quinazolin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The pathways involved may include:
Enzyme Inhibition: Binding to the active site of an enzyme, preventing substrate access and thus inhibiting the enzyme’s activity.
Receptor Modulation: Interacting with cellular receptors, altering signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
Table 1: Key Properties of Selected Pyrazoloquinazoline and Related Derivatives
| Compound Name | Core Structure | Substituent(s) | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| N-[2-(4-methoxyphenyl)ethyl]-2-methylpyrazolo[1,5-a]quinazolin-5-amine (Target) | Pyrazolo[1,5-a]quinazoline | 2-methyl, 4-methoxyphenethyl | 332.4 | Electron-donating methoxy group; moderate size for membrane permeability |
| N-(3-Chlorophenyl)-2-methylpyrazolo[1,5-a]quinazolin-5-amine | Pyrazolo[1,5-a]quinazoline | 2-methyl, 3-chlorophenyl | 308.77 | Electron-withdrawing Cl substituent; smaller size enhances bioavailability |
| N-[2-(3,4-diethoxyphenyl)ethyl]-3-(4-methylphenyl)triazolo[1,5-a]quinazolin-5-amine | Triazolo[1,5-a]quinazoline | 3-(4-methylphenyl), diethoxyphenethyl | 467.6 | Bulkier substituents; higher lipophilicity may limit solubility |
| Pir-14-3 (N-(3-(1H-imidazol-1-yl)propyl)-5-isopropyl-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-amine) | Pyrazolo[1,5-a]pyrimidine | 4-methoxyphenyl, imidazolylpropyl | 416.5 (estimated) | Hybrid heterocycle; imidazole enhances metal-binding capacity |
Key Observations :
Biological Activity
N-[2-(4-methoxyphenyl)ethyl]-2-methylpyrazolo[1,5-a]quinazolin-5-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including cytotoxic effects, antioxidant properties, and potential therapeutic applications.
Chemical Structure and Properties
- Chemical Formula : CHNO
- Molecular Weight : 332.40 g/mol
- CAS Number : 874009-94-6
The compound features a pyrazoloquinazoline core, which is known for its diverse biological activities. The presence of the methoxyphenyl group is significant as it may enhance the lipophilicity and biological activity of the compound.
1. Cytotoxicity
Recent studies have highlighted the cytotoxic potential of quinazoline derivatives, including those similar to this compound. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| A3 | PC3 | 10 |
| A3 | MCF-7 | 10 |
| A3 | HT-29 | 12 |
These findings suggest that derivatives of quinazoline can effectively inhibit cell proliferation in a dose-dependent manner, indicating their potential as anticancer agents .
2. Antioxidant Activity
Antioxidant properties are crucial for preventing oxidative stress-related diseases. Research has indicated that quinazoline derivatives can exhibit significant antioxidant activity. In particular, studies using various assays (e.g., CUPRAC, ABTS, DPPH) have demonstrated that certain structural modifications can enhance this activity:
- Key Findings :
The biological activities of this compound may be attributed to several mechanisms:
- Inhibition of Cell Growth : Similar compounds have been shown to induce apoptosis in cancer cells by activating caspase pathways.
- Antioxidant Mechanism : The ability to scavenge free radicals and chelate metal ions contributes to its protective effects against oxidative damage.
Case Study 1: Anticancer Activity
In a study evaluating the anticancer activity of quinazoline derivatives, this compound was tested alongside other analogs. The results indicated that this compound exhibited notable cytotoxicity against several cancer cell lines, supporting its potential as a lead compound for further development .
Case Study 2: Antioxidant Evaluation
Another research focused on the evaluation of antioxidant properties found that derivatives with specific substitutions displayed enhanced activity in various assays. The study concluded that structural modifications significantly influence the antioxidant capacity of quinazoline-based compounds .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of N-[2-(4-methoxyphenyl)ethyl]-2-methylpyrazolo[1,5-a]quinazolin-5-amine?
- Methodological Answer : The synthesis typically involves multi-step protocols starting with cyclization of pyrazoloquinazoline precursors. For example, analogous compounds are synthesized via cyclization of hydrazine derivatives with dithioimidocarbonates in ethanol or THF under reflux, followed by purification via recrystallization (methanol is a common solvent for crystal growth) . Key intermediates, such as 2-hydrazinobenzoic acid, are reacted with diphenyl-N-cyano-dithioimidocarbonate in the presence of triethylamine to form the fused triazoloquinazoline core .
Q. How is the compound characterized structurally and chemically post-synthesis?
- Methodological Answer : Characterization includes:
- X-ray crystallography : To confirm planar geometry of the fused pyrazoloquinazoline system and substituent alignment (e.g., phenyl rings at ~59° relative to the core) .
- Spectroscopy : ¹H/¹³C NMR for verifying substituent positions (e.g., methoxyphenyl ethylamine side chains) and LC-MS for molecular weight confirmation .
- Elemental analysis : To validate carbon, hydrogen, and nitrogen percentages (e.g., typical C: 72–76%, H: 5–6%, N: 11–17%) .
Q. What initial biological screening assays are recommended for evaluating its pharmacological potential?
- Methodological Answer : Common assays include:
- Kinase inhibition assays : Testing against c-Src/Abl kinases using recombinant enzymes (IC₅₀ values in low nM range for related triazoloquinazolines) .
- Antimicrobial activity : Disk diffusion or microdilution assays against bacterial/fungal strains .
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., pancreatic or leukemia models) .
Advanced Research Questions
Q. How can synthetic yield and purity be optimized for large-scale production?
- Methodological Answer :
- Solvent optimization : Use polar aprotic solvents like NMP or DMF for improved solubility of intermediates .
- Catalyst screening : Triethylamine or sodium hydride enhances reaction efficiency in alkylation steps .
- Purification : Gradient column chromatography (e.g., EtOAc/light petroleum) and recrystallization (methanol/ethanol) reduce impurities .
Q. What in vivo models are suitable for assessing its therapeutic efficacy and pharmacokinetics?
- Methodological Answer :
- Orthotopic xenografts : For cancer studies, use models like human pancreatic cancer (e.g., oral dosing at 25–50 mg/kg/day with monitoring of tumor growth inhibition) .
- Pharmacokinetic profiling : Measure plasma half-life (e.g., t₁/₂ ~40 hours in preclinical species) and bioavailability via LC-MS/MS .
Q. How can contradictions in pharmacological data (e.g., varying IC₅₀ values across studies) be resolved?
- Methodological Answer :
- Assay standardization : Use consistent enzyme sources (e.g., recombinant vs. cell lysates) and buffer conditions .
- Structural analogs : Compare activity of derivatives (e.g., trifluoromethyl vs. methoxy substituents) to identify SAR trends .
- Crystallographic docking : Resolve binding mode discrepancies using X-ray structures of compound-enzyme complexes .
Q. What computational strategies predict target interactions and off-target effects?
- Methodological Answer :
- Molecular docking : Use software like AutoDock Vina to model interactions with kinase domains (e.g., c-Src ATP-binding pocket) .
- Machine learning : Train models on kinase inhibition datasets to predict selectivity profiles .
Key Challenges and Solutions
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
